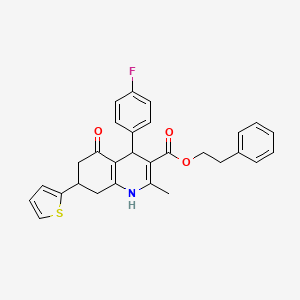

2-Phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with diverse functional groups. Its structure includes a 4-fluorophenyl group at position 4, a thiophene ring at position 7, and a 2-phenylethyl ester at position 2. These substituents confer unique electronic and steric properties, distinguishing it from related analogs. The hexahydroquinoline scaffold is known for biological relevance, including calcium modulation and antimicrobial activity .

Properties

Molecular Formula |

C29H26FNO3S |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

2-phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H26FNO3S/c1-18-26(29(33)34-14-13-19-6-3-2-4-7-19)27(20-9-11-22(30)12-10-20)28-23(31-18)16-21(17-24(28)32)25-8-5-15-35-25/h2-12,15,21,27,31H,13-14,16-17H2,1H3 |

InChI Key |

XFUZTVNXZJIDET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OCCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Hantzsch-Type Cyclocondensation

The core synthesis employs a four-component Hantzsch reaction, a cornerstone method for hexahydroquinoline derivatives. This approach combines:

-

4-Fluorobenzaldehyde (electron-withdrawing substituent)

-

Thiophene-2-carbaldehyde (heteroaromatic component)

-

2-Phenylethyl acetoacetate (β-keto ester precursor)

-

Ammonium acetate (nitrogen source)

-

Cyclohexanedione (dimedone or analogs)

Procedure :

-

Step 1 : Condensation of aldehydes with dimedone and ammonium acetate to form enamine intermediates.

-

Step 2 : Michael addition with the β-keto ester, followed by cyclization to form the hexahydroquinoline core.

-

Step 3 : Esterification or coupling to introduce the 2-phenylethyl group.

Advantages :

-

High atom economy (minimal byproducts).

-

Broad substrate tolerance for electron-withdrawing and donating groups .

Example Reaction Conditions :

| Catalyst | Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| ZrOCl₂·8H₂O | Ethanol | 83.75 °C | 2 h | 92–98 | |

| Triton X-100 | Water | RT | 30–120 min | 91–98 | |

| [H₂-DABCO][HSO₄]₂ | Ethanol | RT | 5–15 min | 76–100 |

Ionic Liquid-Catalyzed Synthesis

The use of ionic liquids (ILs) enhances reaction efficiency under mild conditions. For example, [H₂-DABCO][HSO₄]₂ catalyzes the reaction of 1,3-dicarbonyls, malononitrile, and aldehydes.

Mechanistic Insights :

-

Activation of carbonyl groups by the IL facilitates nucleophilic attack.

-

Cyclization occurs via Knoevenagel and Michael addition steps.

Optimized Protocol :

-

Catalyst Loading : 30 mg (0.097 mmol)

-

Solvent : Ethanol (3–4 mL)

-

Reaction Time : 5–15 min

Key Advantages :

-

Reusability : IL catalysts retain activity after multiple cycles.

Solvent-Free Solid-State Synthesis

This eco-friendly method eliminates solvents and catalysts, relying on thermal activation.

Procedure :

-

Mixing : 1,3-Diaryl-2-propen-1-one (e.g., 4-fluorobenzaldehyde + thiophene-2-carbaldehyde), dimedone, and ammonium acetate.

-

Heating : 80 °C for 2–4 h.

-

Purification : Crystallization from methanol.

Performance :

| Substrate | Yield (%) | Reaction Time | Source |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 82–92 | 2–4 h | |

| Thiophene-2-carbaldehyde | 85–90 | 4 h |

Benefits :

Gadolinium Triflate-Catalyzed Hantzsch Reaction

Gd(OTf)₃ enables rapid synthesis under ambient conditions.

Protocol :

-

Catalyst : 5 mol% Gd(OTf)₃

-

Solvent : Ethanol

-

Components : Aldehyde, dimedone, ethyl acetoacetate, ammonium acetate.

Mechanistic Role :

-

Lewis Acid Catalysis : Coordination to carbonyl oxygen enhances electrophilicity.

Sulphonated Rice Husk (SRH) Catalysis

A sustainable bio-based catalyst for solvent-free reactions.

Procedure :

-

Catalyst : SRH (10–15 wt%)

-

Components : Aldehyde, dimedone, β-keto ester, ammonium acetate.

-

Conditions : 80–100 °C, 2–3 h.

Eco-Profile :

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Key Strengths | Weaknesses |

|---|---|---|---|---|---|---|

| Hantzsch (ZrOCl₂) | ZrOCl₂·8H₂O | Ethanol | 2 h | 92–98 | High yield, reusable catalyst | High temperature required |

| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | Ethanol | 15 min | 76–100 | Fast, ambient conditions | Cost of IL synthesis |

| Solid-State | None | None | 4 h | 82–92 | Eco-friendly, no catalyst | Limited scalability |

| Gd(OTf)₃ | Gd(OTf)₃ | Ethanol | 1 h | 85–95 | Rapid synthesis | Toxicity of Gd |

| SRH | SRH | Solvent-free | 3 h | 85–98 | Sustainable, low cost | Long reaction time |

Critical Challenges and Solutions

-

Steric Hindrance :

-

Fluorophenyl Reactivity :

-

Thiophene Stability :

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ester Group Modifications

- Target Compound: 2-Phenylethyl ester group.

- Methyl/Ethyl Esters: Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate (): Methyl ester reduces steric hindrance, favoring crystallinity. Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (): Ethyl ester balances lipophilicity and solubility, commonly used in pharmaceutical intermediates.

- Cyclohexyl Ester: Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate (CAS 299944-94-8, ): The cyclohexyl group may enhance metabolic stability but reduce aqueous solubility.

Aromatic Substituent Variations

Halogen and Hydroxy Substituents

- Chloro/Bromo Derivatives: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate (): Chlorine’s larger atomic radius compared to fluorine may sterically hinder interactions.

Table 1: Key Structural and Functional Comparisons

Biological Activity

The compound 2-Phenylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic derivative that has garnered attention for its potential biological activities. This review aims to synthesize existing research findings regarding its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

The molecular formula of the compound is , with a molecular weight of approximately 405.17 g/mol. The structure consists of a hexahydroquinoline core substituted with various functional groups that may influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated a significant increase in apoptosis in MCF cell lines when treated with the compound at varying concentrations. The half-maximal inhibitory concentration (IC50) was reported at approximately 25.72 ± 3.95 μM, suggesting moderate efficacy against these cells .

In vivo studies further supported these findings, where tumor growth in mice was notably suppressed following treatment with the compound. This indicates a promising avenue for its development as an anticancer agent.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was tested against cyclooxygenase (COX) enzymes using a COX inhibitor screening assay. The results showed that it inhibited COX-1 and COX-2 activities with IC50 values of 19.45 ± 0.07 μM and 42.1 ± 0.30 μM respectively . This suggests that the compound may serve as an effective anti-inflammatory agent by reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the hexahydroquinoline ring and the introduction of fluorine at the para position of the phenyl group have been shown to enhance its potency against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased binding affinity to target receptors |

| Substitution on quinoline ring | Enhanced anticancer properties |

Case Studies

Several case studies have documented the efficacy of this compound in specific cancer types:

- Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Glioblastoma : Preliminary results indicated that it could effectively inhibit cell proliferation in glioblastoma cell lines.

Q & A

Q. What are the standard synthetic protocols for preparing 2-phenylethyl-substituted hexahydroquinoline derivatives?

The synthesis typically involves multi-step reactions:

- Cyclocondensation : A one-pot reaction of β-ketoesters, aryl aldehydes, and ammonium acetate in ethanol/methanol under reflux conditions (60–80°C) for 6–12 hours. Catalysts like p-toluenesulfonic acid (0.5–1.0 mol%) enhance reaction rates .

- Substituent Introduction : Post-cyclization functionalization (e.g., alkylation or esterification) using reagents like phenylethyl bromide in DMF with K₂CO₃ as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed?

Key analytical methods include:

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H/¹³C NMR | Quinoline core protons (δ 1.5–2.8 ppm), thiophen-2-yl (δ 6.8–7.4 ppm), and ester carbonyl (δ 170–175 ppm) . | |

| IR Spectroscopy | Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-F stretching) . | |

| X-ray Crystallography | Bond angles (e.g., C4-C5-O5 = 120.5°) and crystal packing analysis . |

Q. What substituents influence the compound’s physicochemical properties?

- Electron-withdrawing groups (e.g., 4-fluorophenyl): Enhance stability via resonance effects .

- Thiophen-2-yl : Contributes to π-π stacking interactions, affecting solubility and crystallinity .

- Phenylethyl ester : Modulates lipophilicity (logP ~3.5), critical for membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the cyclocondensation step?

- Factorial Design Approach : Vary solvents (e.g., ethanol vs. acetonitrile), temperature (50–90°C), and catalyst loading (0.2–1.0 mol%) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps (e.g., imine formation) .

- Byproduct Analysis : Characterize side products (e.g., dimeric adducts) using LC-MS and adjust stoichiometry to minimize their formation .

Q. How should researchers resolve contradictions in reported biological activity data?

- Substituent-Specific Effects : Compare activity of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate pharmacophoric groups .

- Assay Conditions : Validate results across multiple assays (e.g., enzyme inhibition vs. cell viability) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .

- Computational Modeling : Perform molecular docking to predict binding modes with targets (e.g., COX-2 or kinase enzymes) and correlate with experimental IC₅₀ values .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the phenylethyl ester moiety, cleaved in vivo .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance dispersibility .

- Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at methyl groups) to track metabolic pathways .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Discrepancies in reported melting points (e.g., 145–155°C vs. 160–165°C):

- Purity Assessment : Verify purity via HPLC (≥98%) and differential scanning calorimetry (DSC) to rule out polymorphic forms .

- Crystallization Solvents : Compare recrystallization solvents (e.g., ethanol vs. acetone), which may yield different crystal habits .

Methodological Recommendations

- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for anhydrous conditions) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.